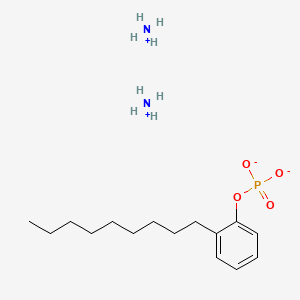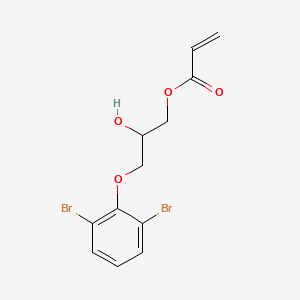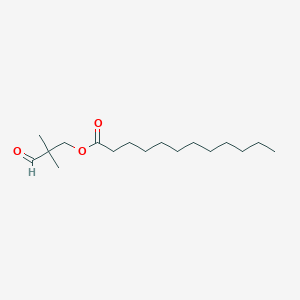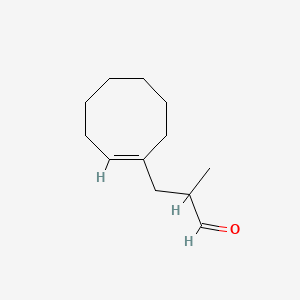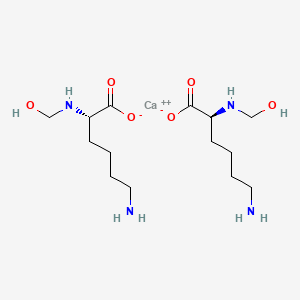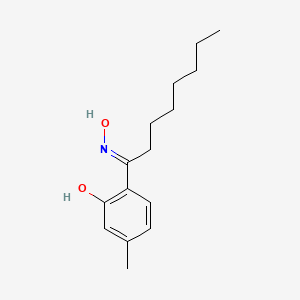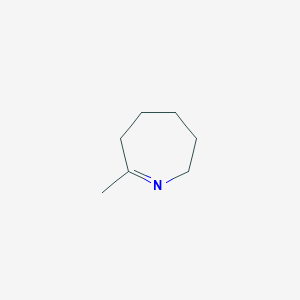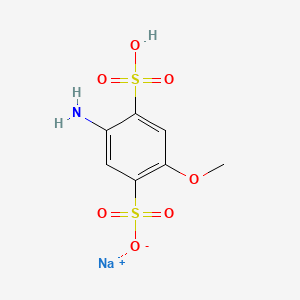
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate is a chemical compound with the molecular formula C7H9NO7S2. It is known for its unique structure, which includes both amino and methoxy functional groups attached to a benzene ring, along with two sulfonate groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate typically involves the sulfonation of 2-amino-5-methoxybenzenesulfonic acid. The process includes the following steps:
Sulfonation: 2-amino-5-methoxybenzenesulfonic acid is treated with sulfur trioxide or chlorosulfonic acid to introduce the second sulfonate group.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated control systems helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonate groups can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced sulfonate groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-amino-5-methoxybenzenesulfonate
- Sodium 2-amino-4-methoxybenzenesulfonate
- Sodium 2-amino-5-methylbenzenesulfonate
Uniqueness
Sodium hydrogen-2-amino-5-methoxybenzene-1,4-disulphonate is unique due to the presence of two sulfonate groups, which impart distinct chemical properties such as increased solubility and reactivity. This makes it more versatile in various applications compared to similar compounds with only one sulfonate group.
Eigenschaften
CAS-Nummer |
83763-33-1 |
|---|---|
Molekularformel |
C7H8NNaO7S2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
sodium;5-amino-2-methoxy-4-sulfobenzenesulfonate |
InChI |
InChI=1S/C7H9NO7S2.Na/c1-15-5-3-6(16(9,10)11)4(8)2-7(5)17(12,13)14;/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
RHHHGLCTQKINES-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



